molecular formula C13H17ClN2O B1478911 2-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one CAS No. 2097985-86-7

2-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one

Cat. No.: B1478911
CAS No.: 2097985-86-7
M. Wt: 252.74 g/mol
InChI Key: CLILCAOICLAZPG-UHFFFAOYSA-N
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Description

The compound “2-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are not explicitly mentioned in the available resources .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include aspects such as its melting point, boiling point, solubility, and chemical stability. The specific physical and chemical properties of “this compound” are not provided in the available resources .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : The compound has been synthesized through various chemical reactions, illustrating the adaptability of its structural framework for medicinal chemistry applications. For instance, Shen Li (2012) described a method for synthesizing an intermediate of lafutidine, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, from 2-amino-4-methylpyridine through successive chlorination and condensation with piperidine, indicating a pathway that could be relevant for producing derivatives of the target compound Shen Li, 2012.

  • Crystal Structures and Bioactivity : Various studies have focused on the crystal structure determination and biological activity of compounds structurally related to 2-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one. For example, the work by Xue Si-jia (2011) synthesized a novel compound through the reaction of 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine, followed by characterization and bioactivity assessment, showcasing the pharmaceutical potential of such structures Xue Si-jia, 2011.

Medicinal Chemistry and Drug Design

  • Aurora Kinase Inhibitor : The compound has been explored for its potential as an Aurora kinase inhibitor, indicating its relevance in cancer treatment research. The specific structure and activity relationship points toward its utility in designing targeted therapeutic agents ロバート ヘンリー,ジェームズ, 2006.

  • Antimalarial Agents : Piperazine and pyrrolidine derivatives, which share a structural similarity with the target compound, have been evaluated for their antiplasmodial activity against Plasmodium falciparum. This highlights the compound's potential scaffold for developing new antimalarial agents A. Mendoza et al., 2011.

Chemical Synthesis and Characterization

  • Building-Blocks for Crown Ethers : Research into synthesizing building blocks for pyridine/piperidine-decorated crown ethers showcases the compound's versatility in organic synthesis. The development of functionalized crown ethers could have implications in various chemical and pharmaceutical applications M. B. Nawrozkij et al., 2014.

  • Polymerisation Catalysts : Palladium(II) complexes containing N,N'-bidentate ligands derived from structures related to the target compound have shown high catalytic activity for the polymerization of methyl methacrylate (MMA), suggesting applications in material science Sung-Hoon Kim et al., 2014.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. The mechanism of action for “2-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one” is not specified in the available resources .

Safety and Hazards

The safety and hazards of a compound refer to its potential risks and harmful effects. The safety and hazards associated with “2-Chloro-1-(2-(pyridin-3-yl)piperidin-1-yl)propan-1-one” are not specified in the available resources .

Properties

IUPAC Name

2-chloro-1-(2-pyridin-3-ylpiperidin-1-yl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O/c1-10(14)13(17)16-8-3-2-6-12(16)11-5-4-7-15-9-11/h4-5,7,9-10,12H,2-3,6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLILCAOICLAZPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1C2=CN=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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